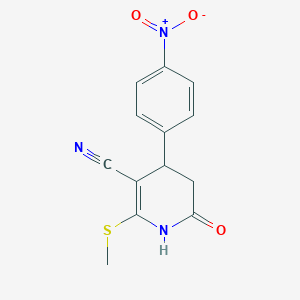
N-(N-formylanilino)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(N-formylanilino)formamide is an organic compound that belongs to the class of formamides. Formamides are derivatives of formic acid and are characterized by the presence of the formyl group (-CHO) attached to an amine group. This compound is particularly notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(N-formylanilino)formamide typically involves the formylation of aniline derivatives. One common method is the reaction of aniline with formic acid or formic acid derivatives under acidic conditions. For example, the reaction can be catalyzed by sulfonated rice husk ash (RHA-SO3H) solid acid catalyst, which promotes the formylation of aromatic amines with formic acid under solvent-free conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar catalytic processes. The use of heterogeneous catalysts, such as metal/metal oxide-based catalysts, is preferred due to their thermal stability, reusability, and high catalytic performance . These catalysts facilitate the formylation reactions in eco-friendly media, including water, polyethylene glycol, and ionic liquids .
Analyse Des Réactions Chimiques
Types of Reactions: N-(N-formylanilino)formamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form carboxylic acids.
Reduction: The formyl group can be reduced to form amines.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted formamides.
Applications De Recherche Scientifique
N-(N-formylanilino)formamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(N-formylanilino)formamide involves its ability to act as a formylating agent. The formyl group can be transferred to other molecules, facilitating the formation of formylated derivatives. This process is catalyzed by various catalysts, including metal/metal oxide-based catalysts and organic catalysts . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
N-formylaminonitriles: These compounds are formed from aldehydes and cyanide in formamide and are used in prebiotic chemistry.
N,N-diphenylformamidines: These are synthesized from aromatic amines and ethyl orthoformate using solid acid catalysts.
Uniqueness: N-(N-formylanilino)formamide is unique due to its versatility in various chemical reactions and its role as an intermediate in the synthesis of a wide range of compounds. Its ability to undergo formylation, oxidation, reduction, and substitution reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
49849-42-5 |
|---|---|
Formule moléculaire |
C8H8N2O2 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
N-(N-formylanilino)formamide |
InChI |
InChI=1S/C8H8N2O2/c11-6-9-10(7-12)8-4-2-1-3-5-8/h1-7H,(H,9,11) |
Clé InChI |
GFUMSEVEPPQNNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C=O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11688200.png)
![N'-[(3-methylphenyl)carbonyl]-3,5-dinitrobenzohydrazide](/img/structure/B11688220.png)
![ethyl 4-{3-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11688222.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11688225.png)

![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11688230.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11688232.png)

![(5E)-1-(4-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11688238.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11688239.png)
![N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B11688247.png)
![5-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11688250.png)

![4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B11688275.png)
